diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate

Process Chemistry Scale-up Cost of Goods

Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (CAS 3651-13-6) is a polysubstituted pyrrole diester building block with a molecular weight of 301.34 g/mol, a melting point of 117-119 °C, and a predicted XLogP3 of 3.5. It serves as a critical intermediate in the synthesis of complex molecules, most notably in patent literature leading to the antifungal agent olorofim.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 3651-13-6
Cat. No. B184823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
CAS3651-13-6
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)OCC)C
InChIInChI=1S/C17H19NO4/c1-4-21-16(19)13-11(3)18-15(17(20)22-5-2)14(13)12-9-7-6-8-10-12/h6-10,18H,4-5H2,1-3H3
InChIKeyWFCFVRPMQNZKLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (CAS 3651-13-6): A Core Pyrrole Scaffold for Antifungal R&D


Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (CAS 3651-13-6) is a polysubstituted pyrrole diester building block with a molecular weight of 301.34 g/mol, a melting point of 117-119 °C, and a predicted XLogP3 of 3.5 [1]. It serves as a critical intermediate in the synthesis of complex molecules, most notably in patent literature leading to the antifungal agent olorofim . Its substitution pattern—specifically the 3-phenyl and 2,4-dicarboxylate groups—defines a pharmacophore core found in a class of compounds designed to inhibit fungal dihydroorotate dehydrogenase (DHODH), making it a procurable starting point for medicinal chemistry programs targeting invasive fungal infections.

Why Generic Pyrrole-2,4-dicarboxylate Substitution Risks Project Failure


Not all pyrrole-2,4-dicarboxylates are functionally interchangeable. The 3-phenyl substituent is a crucial pharmacophoric element for on-target DHODH inhibition, and its absence or replacement with smaller alkyl groups can abolish antifungal activity [1]. Similarly, the diester moieties are not merely protecting groups; they control key physicochemical properties like logP and solubility, and altering the ester (e.g., to dimethyl or dibenzyl) can drastically change the compound's reactivity in downstream synthetic steps, the metabolic stability of the final drug candidate, and its ability to access the target binding pocket. Substituting with a non-phenyl analog or a mono-ester derivative introduces a high risk of generating an inactive compound or derailing a validated synthetic route, wasting significant R&D resources.

Procurement Evidence Guide for Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (CAS 3651-13-6)


Preferred Crystalline Intermediate with Cost-Effective Scalability

The compound's defined melting point (117-119 °C) confirms its isolable, crystalline nature at room temperature, a key differentiator from many oily or low-melting pyrrole analogs that require costly chromatography for purification . This physical form simplifies handling, storage, and purification during scale-up, directly reducing processing costs compared to non-crystalline intermediates that necessitate specialized equipment or techniques.

Process Chemistry Scale-up Cost of Goods

Documented Synthetic Route Enabling Rapid Project Initiation

The compound's preparation is explicitly described in patent literature, providing a validated starting point that saves significant method development time . A large-scale procedure details the use of 85 g (0.28 mol) of the compound in a key alkylation step with sodium hydride, demonstrating its stability and utility on a preparative scale suitable for generating diverse SAR libraries . This contrasts with novel, unproven intermediates where the initial synthetic route must be developed from scratch, introducing delays and uncertainty.

Medicinal Chemistry Synthetic Methodology Project Timelines

Provenance as Direct Precursor to Late-Stage Antifungal Candidate Olorofim

This specific diester is a direct synthetic precursor to the clinical-stage antifungal agent olorofim (2-(1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-2-oxoacetamide) . The structure-activity relationship (SAR) around this core shows that the 3-phenyl substitution is critical for the potent antifungal activity of the resulting olorofim-like molecules, which act via a novel mechanism of DHODH inhibition. Other regioisomeric or non-phenyl pyrrole diesters cannot be used to synthesize this class of DHODH inhibitors, establishing an irreplaceable structural requirement for programs targeting this mechanism.

Antifungal Drug Discovery DHODH Inhibition Olorofim

Strategic LogP Positioned for Blood-Brain Barrier Penetration Control

Its predicted XLogP3 of 3.5 places it within the optimal lipophilicity range often associated with good oral absorption and potential central nervous system (CNS) permeability (typically LogP 1-5) [1]. This is a critical starting point for designing libraries of CNS-penetrant kinase inhibitors or other neurological disease targets. In contrast, many common pyrrole diester building blocks (e.g., the dimethyl ester) have LogP values below 2.0, rendering them less suitable as starting points for CNS drug discovery due to inherently lower membrane permeability.

Physicochemical Property Optimization CNS Drug Discovery Lipophilicity

High-Value Application Scenarios for Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (CAS 3651-13-6)


Lead Optimization in Antifungal Drug Discovery Targeting DHODH

The compound is the logical starting material for any medicinal chemistry campaign aiming to synthesize and optimize novel olorofim analogs. Its direct link to a clinical-stage asset provides a validated SAR path. Researchers should procure this exact diester to generate focused libraries around the 1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl core, systematically exploring variations of the acetamide side chain to improve potency, selectivity, and DMPK profiles against fungal DHODH. Using a different pyrrole core would negate the established activity and require a completely de novo hit-finding effort [1].

Process R&D and Scalable Synthesis of Key Intermediates

For process chemists tasked with developing a scalable and cost-effective manufacturing route to olorofim or related back-up compounds, this crystalline intermediate is the critical junction point. Its solid form allows for telescoping steps without aqueous workups or chromatography, and the published large-scale procedure (85 g input) provides a solid foundation for further process optimization, focusing on yield improvement, impurity control, and solvent swap to Class 3 solvents, which is not possible with an oily or unstable surrogate .

Construction of CNS-Focused Screening Libraries

Medicinal chemistry groups building diverse, high-quality screening libraries for CNS targets should include this scaffold due to its favorable predicted LogP of 3.5. The compound's three points of diversity (N-alkylation, ester hydrolysis and subsequent amidation, and potential electrophilic aromatic substitution on the phenyl ring) allow for the rapid generation of hundreds of lead-like molecules with physicochemical properties pre-optimized for brain penetration, a clear advantage over starting from lower LogP pyrrole cores [2].

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